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Compound of Interest

4-Bromo-2-
Compound Name: )
isopropoxybenzaldehyde

Cat. No.: B581277

4-bromo-2-(propan-2-yloxy)benzaldehyde, also known as 4-bromo-2-
isopropoxybenzaldehyde, is a highly functionalized aromatic aldehyde. Its structure, featuring
an aldehyde, a bromine atom, and an isopropoxy group, makes it a valuable and versatile
intermediate in organic and medicinal chemistry.[1] The strategic placement of these functional
groups allows for a multitude of subsequent chemical transformations, positioning it as a key
building block in the synthesis of complex molecules. Its derivatives are explored in the
development of novel therapeutics and advanced materials, such as those used in Organic
Light-Emitting Diodes (OLEDSs).[1][2] This guide provides a detailed exploration of the principal
synthetic pathways to this compound, offering field-proven insights into experimental design,
causality, and execution for researchers and professionals in drug development and chemical
synthesis.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the target molecule's properties is fundamental for synthesis
planning, purification, and characterization. The data below is compiled from established
chemical databases and spectroscopic principles.

Table 1: Physicochemical Properties of Key Compounds
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4-bromo-2-(propan-2- 4-bromo-2-

Property yloxy)benzaldehyde hydroxybenzaldehyde
(Target) (Precursor)

CAS Number Not publicly available 22532-62-3[3][4]

Molecular Formula C10H11BrO:2 C7HsBrO2[3][4]

Molecular Weight ~243.10 g/mol 201.02 g/mol [3][4]
Expected to be a white to pale ] )

Appearance ] White to pale yellow solid[3]
yellow solid

Melting Point Not publicly available 50-54 °C[3]

Boiling Point Not publicly available 256.2 °C at 760 mmHg[3]

N Expected to be soluble in )
Solubility ] Soluble in methanol[3]
common organic solvents

Table 2: Predicted Spectroscopic Data for 4-bromo-2-(propan-2-yloxy)benzaldehyde
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Technique Expected Characteristics

Aldehyde Proton (-CHO): Singlet, d = 10.3 ppm.
Aromatic Protons: Three protons in the aromatic
region (& = 7.0-7.8 ppm) with splitting patterns
14 NMR g | ( | pp ). .p g.p
consistent with a 1,2,4-trisubstituted ring.
Isopropyl Methine (-CH): Septet, d = 4.7 ppm.

Isopropyl Methyl (-CHs)z: Doublet, d = 1.4 ppm.

Aldehyde Carbonyl (C=0): 6 = 189-191 ppm.
Aromatic Carbons: Six distinct signals, including

13C NMR the C-O, C-Br, and C-CHO carbons. Isopropy!
Methine (CH): & = 72 ppm. Isopropyl Methyls
(CHs): d =22 ppm.

C=0 Stretch (Aldehyde): ~1680-1700 cm~1. C-
IR (cm™1) O-C Stretch (Ether): ~1250 cm~1. C-Br Stretch:

In the fingerprint region.

Molecular ion peak (M*) and a prominent M+2
Mass Spec. peak of nearly equal intensity, characteristic of

the bromine isotopes (°Br and 81Br).[5]

Retrosynthetic Analysis: Devising the Synthetic
Strategy

The logical disconnection of 4-bromo-2-(propan-2-yloxy)benzaldehyde reveals two primary and
strategically sound synthetic routes. The choice between these pathways often depends on the
availability of starting materials, desired scale, and control over regiochemistry.
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Caption: Retrosynthetic analysis of the target molecule.

o Pathway A (Williamson Ether Synthesis): This is arguably the most direct and common
approach. It involves the O-alkylation of a pre-existing 4-bromo-2-hydroxybenzaldehyde
scaffold. This pathway is highly reliable due to the robust and well-understood nature of the
Williamson ether synthesis.[6][7]

o Pathway B (Aromatic Formylation): This route builds the aldehyde functionality onto a 1-
bromo-3-isopropoxybenzene ring. This strategy relies on electrophilic aromatic substitution,
where the regiochemical outcome is governed by the directing effects of the existing bromo
and isopropoxy substituents.

Pathway A: Synthesis via Williamson Etherification

This pathway is a two-stage process: first, the synthesis of the key intermediate, 4-bromo-2-
hydroxybenzaldehyde, followed by its conversion to the final product.

Reimer-Tiemann Reaction ( \ Williamson Ether Synthesis (
4-Bromophenol (NaOH, CHCL5) > (l-bromo-z-hydroxybenzaldehyde) (K2COs, 2-bromopropane) | K )
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Caption: Workflow for Synthesis Pathway A.

Protocol 1: Synthesis of the Precursor, 4-bromo-2-
hydroxybenzaldehyde

The ortho-formylation of 4-bromophenol via the Reimer-Tiemann reaction is a standard and
effective method for producing the necessary precursor.[3][8] The reaction proceeds by the
formation of dichlorocarbene (:CCl2) in situ, which acts as the electrophile.

Expertise & Causality: The use of a phase-transfer catalyst (e.g., tetrabutylammonium chloride)
is crucial for laboratory-scale synthesis. It facilitates the transport of the hydroxide ion from the
aqueous phase to the organic phase, enhancing the generation of dichlorocarbene and
improving the overall reaction yield, which is traditionally low in heterogeneous systems.[8]

Step-by-Step Methodology:

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser,
and thermometer, charge 0.4 mol of 4-bromophenol.

e Base Addition: Add 160 mL of a 40% aqueous sodium hydroxide solution and stir for 30
minutes to form the sodium phenoxide salt.[3]

o Temperature Control: Cool the reaction mixture to 65-70°C.

o Catalyst Addition: Add 0.0016 mol of a suitable phase transfer catalyst (e.g.,
tetrabutylammonium chloride).[3]

o Chloroform Addition: Add 0.52 mol of chloroform dropwise, maintaining the reaction
temperature below 70°C to control the exotherm.[3]

o Reaction Completion: After the addition is complete, continue stirring at 65-70°C for one
hour.[3]

o Work-up and Purification:
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o Cool the mixture and acidify with hydrochloric acid to a pH of 2-3.[8]
o Perform steam distillation on the residue.[8]

o The distillate can be further purified by forming the bisulfite adduct, followed by
decomposition with dilute sulfuric acid and drying to yield pure 4-bromo-2-
hydroxybenzaldehyde.[3][8]

Protocol 2: O-Alkylation to Yield the Final Product

The Williamson ether synthesis is an Sn2 reaction where the phenoxide ion, generated in situ,
acts as a nucleophile to displace a halide from an alkyl halide.[6][9][10]

Expertise & Causality: Potassium carbonate (K2COs) is a preferred base for this reaction. It is
strong enough to deprotonate the weakly acidic phenolic hydroxyl group but is milder and
easier to handle than alternatives like sodium hydride (NaH), reducing potential side reactions.
Acetone or DMF are excellent solvents as they readily dissolve the reactants and facilitate the
Sn2 mechanism. Using a secondary halide like 2-bromopropane is effective, but care must be
taken as elimination reactions can become competitive, especially at higher temperatures.[6]
[11]

Step-by-Step Methodology:

Reaction Setup: To a stirred solution of 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in
acetone or DMF, add anhydrous potassium carbonate (approx. 2-3 equivalents).

o Reagent Addition: Add 2-bromopropane or 2-iodopropane (approx. 1.2-1.5 equivalents) to
the suspension.

e Reaction Conditions: Heat the mixture to reflux (for acetone, ~60°C) under a nitrogen
atmosphere and monitor the reaction by TLC until the starting material is consumed (typically
4-8 hours).[12]

o Work-up and Purification:
o Cool the reaction mixture to room temperature and filter off the inorganic salts.[12]

o Concentrate the filtrate under reduced pressure to remove the solvent.
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o Dissolve the residue in an organic solvent like ethyl acetate and wash with water and

brine.
o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

o The resulting crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel.

Pathway B: Synthesis via Aromatic Formylation

This pathway introduces the aldehyde group in the final step. The Vilsmeier-Haack reaction is a
prime candidate for this transformation, as it is effective for the formylation of electron-rich
aromatic compounds.[13][14][15]

Expertise & Causality: The starting material, 1-bromo-3-isopropoxybenzene, is activated
towards electrophilic aromatic substitution by the isopropoxy group, which is a strong ortho-,
para-director. The bromine atom is a deactivating but also an ortho-, para-director. The
combined directing effects will favor substitution at the positions ortho to the powerful
isopropoxy group (positions 2 and 6). Position 2 is sterically less hindered than position 6
(which is flanked by two substituents), making it the kinetically favored site for formylation,
leading to the desired product. The Vilsmeier reagent ((Chloromethylene)dimethyliminium
chloride), formed from DMF and POCIs, is a mild electrophile, which is ideal for activated

systems and helps prevent side reactions.[14][16]

1-bromo-3-isopropoxybenzene
( propoxy ) Electrophilic Attack

\ Agqueous Workup
Aryl Iminium Hydrolysis
Intermediate

Vilsmeier Reagent """
(DMF, POCls)

Click to download full resolution via product page

Caption: Workflow for Synthesis Pathway B.

Protocol 3: Vilsmeier-Haack Formylation
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Step-by-Step Methodology:

¢ Vilsmeier Reagent Formation: In a flask cooled to 0°C under a nitrogen atmosphere, add
phosphorus oxychloride (POCIs) (1.2 equivalents) to anhydrous N,N-dimethylformamide
(DMF) (used as both reagent and solvent). Stir for 30 minutes to form the Vilsmeier reagent.
[13]

o Substrate Addition: Slowly add 1-bromo-3-isopropoxybenzene (1 equivalent) to the Vilsmeier
reagent, keeping the temperature below 5°C.

o Reaction Conditions: Allow the reaction to warm to room temperature and then heat to
around 60-80°C. Monitor the reaction progress by TLC. The reaction time can vary from a
few hours to overnight.[14]

e Work-up and Purification:

o Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed
ice.

o Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or
sodium bicarbonate until the evolution of gas ceases.[13]

o Stir the mixture for an additional hour to ensure complete hydrolysis of the iminium salt
intermediate.

o Extract the product with an organic solvent (e.qg., diethyl ether or ethyl acetate).[13]

o Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

o After filtration and solvent evaporation, purify the crude product via column
chromatography or recrystallization.

Conclusion and Outlook

Both Pathway A (Williamson ether synthesis) and Pathway B (Vilsmeier-Haack formylation)
represent viable and robust methods for the synthesis of 4-bromo-2-(propan-2-
yloxy)benzaldehyde.
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o Pathway A is often the preferred route in a laboratory setting. Its reliance on the well-
established Williamson ether synthesis on a commercially available or readily synthesized
precursor (4-bromo-2-hydroxybenzaldehyde) makes it highly predictable and easier to
optimize.

o Pathway B offers an elegant alternative, particularly if the 1-bromo-3-isopropoxybenzene
precursor is readily accessible. It demonstrates a different synthetic strategy by installing the
key aldehyde functionality at a late stage.

The selection of the optimal pathway will ultimately be guided by factors such as the cost and
availability of starting materials, scalability requirements, and the specific expertise and
equipment available to the research team. The protocols and insights provided in this guide
offer a solid foundation for the successful synthesis of this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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